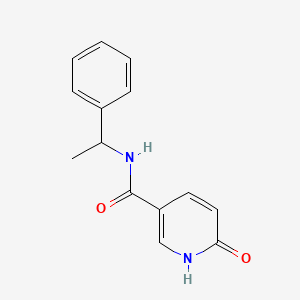![molecular formula C20H23FN2OS B5488729 1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)
1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine, commonly known as FPBPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
FPBPP has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning it increases the levels of serotonin in the brain. This neurotransmitter is involved in regulating mood, and low levels of serotonin have been linked to depression and anxiety. FPBPP has also been found to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Mecanismo De Acción
The mechanism of action of FPBPP involves the inhibition of serotonin reuptake, leading to increased levels of serotonin in the brain. This results in the activation of serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep. Additionally, FPBPP has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
FPBPP has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin in the brain, modulation of GABA receptors, and anticonvulsant and analgesic properties. These effects make it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FPBPP is its high purity and yield, making it suitable for scientific research applications. However, one limitation is the limited availability of this compound, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on FPBPP. One area of interest is the development of new drugs based on the structure of FPBPP for the treatment of neurological disorders. Another area of interest is the investigation of the mechanism of action of FPBPP, particularly its modulation of GABA receptors. Additionally, further research is needed to determine the long-term effects of FPBPP on the brain and body, as well as its potential for drug interactions.
Conclusion:
In conclusion, FPBPP is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to produce high yields and purity, making it suitable for scientific research applications. FPBPP has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin in the brain and modulation of GABA receptors. However, further research is needed to determine its potential for drug interactions and long-term effects.
Métodos De Síntesis
FPBPP can be synthesized by reacting 4-fluoroaniline with propylthiol to form 1-(4-fluorophenyl)propan-2-amine. This intermediate is then reacted with benzoyl chloride to form the final product, 1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine. The synthesis of FPBPP has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-propylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c1-2-15-25-19-6-4-3-5-18(19)20(24)23-13-11-22(12-14-23)17-9-7-16(21)8-10-17/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHEFSMWSQKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)


![N-(2,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5488687.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)
![6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5488706.png)
![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methylbenzamide](/img/structure/B5488738.png)
![N-(2-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B5488742.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5488746.png)
![8-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5488751.png)